![molecular formula C8H5BrN2 B049647 6-溴喹唑啉 CAS No. 89892-21-7](/img/structure/B49647.png)
6-溴喹唑啉
概述
描述
6-Bromoquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
科学研究应用
Anticancer Activity
6-Bromoquinazoline derivatives have demonstrated promising anticancer properties in various studies. For instance, a series of synthesized derivatives were tested against cancer cell lines such as MCF-7 (breast cancer) and SW480 (colon cancer), revealing IC50 values ranging from 0.53 to 46.6 μM . Notably, one derivative exhibited stronger activity than cisplatin, a commonly used chemotherapy drug, suggesting potential for further development as an anticancer agent.
Case Study:
- Compound 5b : This derivative showed significant cytotoxicity in MCF-7 cells, inducing apoptosis in a dose-dependent manner. Molecular docking studies indicated its binding affinity to the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that 6-Bromoquinazoline exhibits activity against multi-drug resistant bacterial strains, such as Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values in the single-digit micromolar range.
Case Study:
- Antileishmanial Activity : A study reported that certain quinazoline derivatives reduced liver parasitemia in murine models of visceral leishmaniasis by 12% to 24%, indicating potential for treating parasitic infections.
Recent Research Findings
Recent studies have expanded the understanding of 6-Bromoquinazoline's applications:
- DPP4 Inhibition : A novel series of derivatives were synthesized and evaluated as DPP4 inhibitors for antidiabetic applications. One compound showed promising inhibitory activity with an IC50 value of 9.25 µM .
- Computational Studies : Molecular docking and dynamics simulations have provided insights into binding interactions at the molecular level, supporting the rational design of new derivatives with enhanced efficacy .
作用机制
Target of Action
6-Bromoquinazoline is a derivative of quinazoline, a heterocyclic compound that has been shown to have a broad spectrum of biological activities Quinazoline derivatives have been reported to interact with various biological targets, including the intracellular atp binding domain of egfr .
Mode of Action
It’s known that quinazoline derivatives can irreversibly bind with their targets . For instance, acrolein amine quinazolines substituted on the 6-position could irreversibly bind with the intracellular ATP binding domain of EGFR . This irreversible binding could lead to changes in the function of the target protein, potentially inhibiting its activity.
Biochemical Pathways
Quinazoline derivatives have been reported to affect various biochemical pathways, including those involved in cancer, inflammation, bacterial infections, convulsions, and hypertension . The exact downstream effects would depend on the specific targets and their roles in these pathways.
Pharmacokinetics
It’s known that the pharmacokinetics and pharmacodynamics of drugs can be altered due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .
Result of Action
Given its potential to irreversibly bind to its targets, it could lead to the inhibition of the target protein’s activity, potentially leading to changes at the cellular level .
Action Environment
For instance, the chlorosulfonation reaction of 6-bromoquinazoline-2,4-dione was found to occur at elevated temperatures .
生化分析
Biochemical Properties
The biochemical properties of 6-Bromoquinazoline are not fully understood due to limited research. Quinazoline derivatives, including 6-Bromoquinazoline, are known to interact with various enzymes, proteins, and other biomolecules. For instance, certain quinazoline derivatives can irreversibly bind with the intracellular ATP binding domain of EGFR .
Cellular Effects
6-Bromoquinazoline derivatives have shown cytotoxic effects against cancer cell lines . For example, a derivative of 6-Bromoquinazoline was found to reduce the viability of MCF-7 and SW480 cancer cell lines . This suggests that 6-Bromoquinazoline may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Molecular docking and MD simulation studies have suggested that certain 6-Bromoquinazoline derivatives can establish hydrogen bonds and other important interactions with key residues of EGFR . This could potentially lead to enzyme inhibition or activation and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinazoline typically involves the bromination of quinazoline derivatives. One common method is the reaction of anthranilic acid with N-bromosuccinimide in acetonitrile, followed by cyclization with phenyl isothiocyanate in ethanol to yield 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one .
Industrial Production Methods: Industrial production of 6-Bromoquinazoline may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: 6-Bromoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Cyclization Reactions: It can undergo cyclization to form complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, quinazolinones, and other heterocyclic compounds with potential biological activities .
相似化合物的比较
- 6-Chloroquinazoline
- 6-Fluoroquinazoline
- 6-Iodoquinazoline
Comparison: 6-Bromoquinazoline is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
生物活性
6-Bromoquinazoline is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its cytotoxic properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, particularly in cancer treatment.
Overview of Biological Activities
6-Bromoquinazoline and its derivatives have been studied extensively for their anticancer , antimicrobial , and anti-inflammatory properties. The compound's ability to inhibit specific biological pathways makes it a candidate for further investigation in drug development.
Cytotoxicity Studies
Recent studies have demonstrated that 6-bromoquinazoline derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, a study reported the synthesis and evaluation of several derivatives, including 6n, which showed IC50 values of:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 5.9 ± 1.69 |
SW-480 (Colorectal) | 2.3 ± 5.91 |
MCF-7 (Breast) | 5.65 ± 2.33 |
These values indicate that the compound is significantly more effective than Cisplatin, a standard chemotherapy agent, which has higher IC50 values against the same cell lines .
The mechanism by which 6-bromoquinazoline induces cytotoxicity involves apoptosis and cell cycle arrest. Specifically, compound 6n was shown to induce apoptosis in A549 cells in a dose-dependent manner and arrest the cell cycle at the S phase. Flow cytometry analysis revealed that treatment with 10 µM and 15 µM of 6n resulted in an increase in S-phase accumulation from 4.46% (untreated) to 11.6% .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of halogen atoms on the phenyl ring enhances the cytotoxic activity of quinazoline derivatives. Compounds with electron-withdrawing groups exhibited improved potency compared to those with electron-donating groups. For example, substituents at the para position were found to be more effective than those at the meta position .
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions of 6-bromoquinazoline derivatives with epidermal growth factor receptor (EGFR), a key target in cancer therapy. The binding energy calculations revealed favorable interactions with critical residues such as Lys721 and Arg817, which are essential for the inhibitory activity against EGFR .
Antimicrobial Activity
In addition to its anticancer properties, 6-bromoquinazoline has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that derivatives exhibit zones of inhibition ranging from 10 to 20 mm against gram-positive and gram-negative bacteria as well as fungi like Candida albicans. This suggests potential applications in treating infections alongside cancer therapy .
Case Studies
Several case studies highlight the therapeutic potential of 6-bromoquinazoline:
- Cytotoxicity Against MCF-7 Cells : A derivative was found to have an IC50 value lower than that of Erlotinib, indicating superior potency as an EGFR inhibitor.
- Selectivity Studies : The selectivity index of certain derivatives was evaluated on normal lung cell lines (MRC-5), showing significantly lower cytotoxicity compared to cancerous cells, underscoring their potential for selective cancer therapy .
属性
IUPAC Name |
6-bromoquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQBSQZDZFVMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590187 | |
Record name | 6-Bromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89892-21-7 | |
Record name | 6-Bromoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a 2-(4-chlorophenyl) group affect the cytotoxicity of 4-anilino-6-bromoquinazolines?
A2: Studies indicate that the introduction of a 2-(4-chlorophenyl) substituent to 4-anilino-6-bromoquinazolines generally enhances cytotoxicity and selectivity against HeLa cells []. This suggests the importance of this structural modification for anti-cancer activity.
Q2: What is the significance of replacing the bromine atom in 4-anilino-6-bromoquinazolines with a 4-fluorophenyl group?
A3: Replacing the bromine with a 4-fluorophenyl group in 2-unsubstituted 4-anilinoquinazolines leads to increased cytotoxicity against HeLa cells, even surpassing the potency of Gefitinib (a known EGFR-TK inhibitor) []. This highlights the potential of this substitution for developing more potent anti-cancer agents.
Q3: What are the structural characteristics of the most potent 6-bromoquinazoline derivatives identified in the studies?
A4: Compounds 3g, 3l, and 4l, which exhibited significant EGFR-TK inhibitory activity and cytotoxicity, all possessed either a 2-(4-chlorophenyl) or a 4-fluorophenyl substituent, demonstrating the importance of these structural features for biological activity [].
Q4: Are there any preliminary studies investigating the anti-tumor activity of 6-bromoquinazoline derivatives in cellular models?
A5: Yes, in vitro studies using MTT assays have demonstrated the anti-tumor activity of some novel 4-arylamino-6-bromoquinazolines against BGC-823 and A549 cells, indicating their potential as anti-cancer agents [].
Q5: What analytical techniques have been employed to characterize and study 6-bromoquinazoline derivatives?
A6: Researchers have utilized various spectroscopic techniques to characterize 6-bromoquinazoline derivatives, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (13C-NMR) []. These techniques provide information about the functional groups, structure, and purity of the synthesized compounds.
Q6: Has the concept of structure-activity relationship (SAR) been explored for 6-bromoquinazolines?
A7: Yes, studies have explored the impact of structural modifications on the biological activity of 6-bromoquinazolines. For example, the presence of specific substituents like 2-(4-chlorophenyl) and 4-fluorophenyl groups has been linked to enhanced cytotoxicity and EGFR-TK inhibitory activity [, ]. These findings provide valuable insights for designing more potent and selective 6-bromoquinazoline-based drug candidates.
Q7: Beyond anti-cancer activity, are there other potential applications of 6-bromoquinazoline derivatives being explored?
A8: Research suggests potential antimicrobial applications for 6-bromoquinazoline derivatives. One study highlighted the promising antibacterial activity of a specific derivative (VMA–13–06) against various bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Klebsiella pneumonia []. This finding opens avenues for further investigation into the development of novel antimicrobial agents based on the 6-bromoquinazoline scaffold.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。